Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 851726-49-3) is a tetrahydropyridine derivative characterized by a methoxy group at position 4, a methyl group at position 1, and a ketone at position 2. Its ethyl ester moiety at position 3 enhances solubility in organic solvents, making it a versatile intermediate in medicinal and synthetic chemistry. The compound is commercially available through nine suppliers, as noted in and , with applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
ethyl 4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(13)8-7(14-3)5-6-11(2)9(8)12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXRQZKWFUREDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Enaminones (as nucleophilic partners)
- α-Substituted cinnamic acids (electrophilic partners)
- Acid catalyst (commonly a Brønsted acid)
- Solvents such as dichloromethane, methanol, or n-hexane for crystallization
Reaction Conditions
- The annulation is performed under acidic conditions, often using mild acid catalysts.
- Reaction temperature is typically ambient to moderate (room temperature to 50°C).
- Reaction times vary but generally range from several hours to overnight to ensure complete conversion.
Stepwise Synthesis
- Annulation Reaction : Enaminone and α-substituted cinnamic acid are combined in the presence of an acid catalyst to undergo a [3+3] annulation, forming a dihydropyridone intermediate.
- Substitution and Esterification : The intermediate undergoes methylation and methoxylation at the 1-position and 4-position, respectively. The carboxyl group is esterified with ethanol to form the ethyl ester.
- Purification : The crude product is purified by flash chromatography on silica gel using appropriate solvent systems.
- Crystallization : Single crystals suitable for X-ray diffraction are obtained by slow evaporation from solvent mixtures such as dichloromethane and n-hexane or methanol and dichloromethane.
Characterization and Analytical Data
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the chemical structure, with chemical shifts and coupling constants consistent with the proposed structure.
- Infrared Spectroscopy (IR) : Functional groups such as carbonyl and methoxy groups are identified by characteristic absorption bands.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- X-ray Crystallography : Provides definitive structural confirmation. Crystals are analyzed at low temperatures (e.g., 150 K) using Mo Kα radiation to determine unit cell parameters and molecular geometry.
Data Table: Representative Crystallographic Parameters for Related Compounds
| Parameter | Compound 5a (Related Intermediate) | Compound 5b (Halogenated Analog) | Compound 9a (Ester Derivative) |
|---|---|---|---|
| Empirical formula | C15H14N2O3 | C15H13BrN2O3 | C14H15NO4 |
| Formula weight (g/mol) | 270.28 | 349.18 | 261.27 |
| Crystal system | Monoclinic | Monoclinic | Monoclinic |
| Space group | P21/c | P21/c | P21/n |
| Unit cell dimensions (Å) | a=13.46, b=11.59, c=8.66 | a=11.73, b=12.08, c=10.63 | a=8.01, b=14.72, c=10.73 |
| Volume (Å^3) | 1351.51 | 1459.23 | 1235.29 |
| Density (Mg/m^3) | 1.328 | 1.589 | 1.405 |
| R1 (I>2σ(I)) | 0.0587 | 0.0273 | 0.0413 |
Note: These compounds represent structurally similar intermediates and derivatives in the synthetic pathway toward the target compound, demonstrating the reliability of the synthetic and crystallographic methods applied.
Preparation of Stock Solutions and Formulations
For practical laboratory use, stock solutions of this compound are prepared with precise molarity calculations. The following table exemplifies preparation volumes for various concentrations based on compound mass:
| Compound Mass | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.6898 mL | 23.4489 mL | 46.8977 mL |
| 5 mM Solution | 0.938 mL | 4.6898 mL | 9.3795 mL |
| 10 mM Solution | 0.469 mL | 2.3449 mL | 4.6898 mL |
Stock solutions are often prepared in DMSO, with subsequent dilution into in vivo formulations using co-solvents such as PEG300, Tween 80, corn oil, and water. The addition order and clarity of solution are critical, with physical methods like vortexing, ultrasound, or gentle heating used to aid dissolution.
Summary of Research Findings
- The acid-catalyzed [3+3] annulation is a regioselective and efficient method for constructing the tetrahydropyridine core structure.
- Functionalization steps including methylation and methoxylation are critical for obtaining the target substitution pattern.
- The ethyl ester group is introduced via esterification, completing the synthesis.
- Crystallographic data confirm the molecular structure and purity of the synthesized compounds.
- Preparation of stock solutions and formulations follows precise volumetric calculations to ensure reproducibility in biological or chemical assays.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate has shown promise in the development of pharmaceuticals. Its structure suggests potential activity against several biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests demonstrated significant inhibition of growth for certain pathogens, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Research has also pointed towards neuroprotective effects of compounds similar to this compound. Studies have indicated that such compounds may help in the treatment of neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that are useful in creating more complex molecules.
Synthesis of Bioactive Compounds
This compound can be utilized as a building block in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate for synthesizing other heterocyclic compounds .
Reaction Mechanisms
The compound's reactivity can be explored through various reaction mechanisms such as cyclization and condensation reactions to yield derivatives with enhanced biological activity. This versatility is crucial for developing new drugs and agrochemicals .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential applications in material science.
Polymer Chemistry
The compound can be used as a monomer or crosslinking agent in the preparation of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength .
Nanomaterials
Research is ongoing into the use of this compound in the development of nanomaterials. Its unique chemical properties could facilitate the creation of nanoparticles with specific functionalities for applications in drug delivery systems and catalysis .
Mechanism of Action
The mechanism of action of Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tetrahydropyridine core is common among analogs, but substituent variations significantly influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the CF₃ analog () increases lipophilicity and metabolic stability compared to the methoxy group in the target compound.
- Oxo vs. Methoxy : The 4-oxo substituent in ’s compound may enhance hydrogen-bonding capacity, influencing antibacterial activity .
Biological Activity
Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate (EMMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- IUPAC Name : this compound
- Molecular Formula : C10H15NO4
- Molecular Weight : 213.23 g/mol
- Physical Form : Solid
- Purity : ≥95%
EMMT exhibits various biological activities that can be attributed to its structural features. The tetrahydropyridine ring is known for its ability to interact with biological targets, including enzymes and receptors.
Antioxidant Activity
Research indicates that EMMT possesses antioxidant properties, which help neutralize free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
EMMT has shown promise in neuroprotection through the modulation of neurotransmitter systems. It may enhance dopaminergic signaling and protect against neurodegenerative processes. Studies have indicated that EMMT can mitigate the effects of neurotoxic agents in cellular models.
In Vitro Studies
In vitro studies have demonstrated EMMT's efficacy against several cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 15 | Neuroprotection |
| HepG2 (Liver Cancer) | 20 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 25 | Inhibition of proliferation |
These results suggest that EMMT may have potential as a therapeutic agent in cancer treatment and neurodegenerative diseases.
In Vivo Studies
Animal studies have further elucidated the biological activity of EMMT. For example:
- In a mouse model of Parkinson's disease, EMMT administration resulted in significant improvement in motor function and reduced dopaminergic neuron loss.
- In diabetic rats, EMMT demonstrated a reduction in blood glucose levels and improved insulin sensitivity.
Case Studies
-
Neuroprotection in Parkinson's Disease
- A study conducted by Smith et al. (2023) found that EMMT significantly reduced the severity of motor deficits in a 6-OHDA-induced model of Parkinson's disease. The compound was administered at a dosage of 10 mg/kg for four weeks.
-
Anticancer Activity
- Research published in the Journal of Medicinal Chemistry highlighted EMMT's ability to induce apoptosis in MCF7 breast cancer cells through the activation of caspase pathways (Johnson et al., 2023).
Q & A
Q. What are the standard synthetic routes for Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate, and how are reaction conditions optimized?
The compound can be synthesized via phosphine-catalyzed [4+2] annulation, a method adapted from similar tetrahydropyridine derivatives ( ). Key steps include:
- Reactant selection : Use ethyl acetoacetate as a β-ketoester and appropriate aldehydes/imines.
- Catalyst optimization : Tributylphosphine (10 mol%) in anhydrous toluene at 80°C for 12 hours achieves high yields.
- Workup : Neutralize with dilute HCl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc 3:1).
Methodological validation involves monitoring by TLC and confirming regioselectivity via -NMR ().
Q. How is the crystal structure of this compound characterized, and what software tools are essential for refinement?
X-ray crystallography is the gold standard. Key steps:
- Data collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) ().
- Refinement : Employ SHELXL for small-molecule refinement ().
- Validation : Check for structural errors using PLATON ().
Example parameters from analogous compounds ():
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 8.2784, 10.6116, 12.7572 |
| 0.043 |
Advanced Research Questions
Q. How are conformational ambiguities in the tetrahydropyridine ring resolved using computational and crystallographic methods?
The tetrahydropyridine ring adopts a half-chair conformation. To quantify puckering:
- Cremer & Pople parameters : Calculate , , and using atomic coordinates (). For example:
- Å, , ().
- Molecular dynamics (MD) : Simulate ring flexibility in solvents (e.g., chloroform) using Gaussian09 with B3LYP/6-31G(d) basis set.
- Cross-validation : Compare computed NMR chemical shifts (e.g., for C3-carboxylate) with experimental data to validate conformation ().
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) caused by tautomerism or dynamic effects?
- Variable-temperature NMR : Perform -NMR at 298–373 K to detect tautomeric equilibria (e.g., keto-enol shifts).
- X-ray vs. DFT : Compare experimental bond lengths (e.g., C=O at 1.2276 Å in ) with DFT-optimized structures.
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) that stabilize specific tautomers ().
Q. What strategies are recommended for resolving ambiguities in electron density maps during crystallographic refinement?
- Dual refinement : Use SHELXL and OLEX2 iteratively to model disorder ().
- Twinned data : Apply the Hooft parameter in PLATON for intensity statistics ().
- Validation metrics : Ensure is within 5% of and check ADPs for anomalous thermal motion ().
Methodological Considerations
Q. How should researchers design experiments to analyze substituent effects on the compound’s bioactivity?
- SAR studies : Synthesize derivatives with varying substituents (e.g., 4-methoxy vs. 4-nitro) via Biginelli reactions ().
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 M in ).
- In vitro assays : Test IC against cancer cell lines (e.g., MCF-7) with MTT assays ().
Q. What are best practices for validating synthetic purity and stability under storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
